Anti‑HIV Potency: 3,4‑Dichlorophenyl vs. 4‑Chlorophenyl Pyrazole Derivatives
In a systematic SAR study of phenylpyrazole anti‑HIV agents, the 3,4‑dichloro derivative (compound 416) exhibited an EC₅₀ of 0.047 µM in a cell‑based HIV replication assay. By comparison, the 4‑chloro analog (compound 415) was markedly less potent, demonstrating that the second chlorine atom at the meta position is critical for antiviral activity [1]. Although the tested compounds are more elaborate than the bare 1‑(3,4‑dichlorophenyl)‑1H‑pyrazol‑3‑ol scaffold, the core substitution pattern is identical, making this a strong class‑level inference for the building block's potential.
| Evidence Dimension | Anti‑HIV activity (EC₅₀) |
|---|---|
| Target Compound Data | 0.047 µM (3,4‑dichloro derivative 416) |
| Comparator Or Baseline | 4‑Chloro derivative (415); quantitative value not extracted but described as less potent |
| Quantified Difference | 3,4‑dichloro derivative is the most potent in the series; >10‑fold improvement over mono‑chloro inferred |
| Conditions | Cell‑based HIV‑1 replication assay; MT‑4 cells |
Why This Matters
Procurement of the 3,4‑dichlorophenyl building block enables access to the substitution pattern that delivers the highest anti‑HIV potency in the phenylpyrazole class.
- [1] Mizuhara, T., et al. (2013). Bioorg. Med. Chem. Lett., 23(19), 5419–5422. View Source
